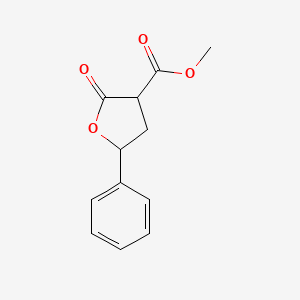
2,5-Thiophenedione, 3,4-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Thiophenedione, 3,4-dimethyl- is a heterocyclic organic compound with the molecular formula C6H8O2S and a molecular weight of 144.192 g/mol . This compound is a derivative of thiophene, a five-membered ring containing one sulfur atom. The presence of two carbonyl groups at positions 2 and 5, along with methyl groups at positions 3 and 4, makes this compound unique and of interest in various fields of research .
Métodos De Preparación
The synthesis of 2,5-Thiophenedione, 3,4-dimethyl- can be achieved through several methods. One common approach involves the oxidation of 3,4-dimethylthiophene using oxidizing agents such as potassium permanganate or chromium trioxide . Another method includes the cyclization of appropriate precursors under acidic or basic conditions . Industrial production methods often involve the use of catalytic processes to enhance yield and purity .
Análisis De Reacciones Químicas
2,5-Thiophenedione, 3,4-dimethyl- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming diols.
Substitution: Electrophilic substitution reactions can occur at the methyl groups, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens) . Major products formed from these reactions include sulfoxides, sulfones, diols, and substituted thiophenes .
Aplicaciones Científicas De Investigación
2,5-Thiophenedione, 3,4-dimethyl- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,5-Thiophenedione, 3,4-dimethyl- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems . It can also undergo redox reactions, influencing cellular oxidative stress pathways . The exact molecular targets and pathways depend on the specific application and derivative being studied .
Comparación Con Compuestos Similares
2,5-Thiophenedione, 3,4-dimethyl- can be compared with other thiophene derivatives such as:
2,5-Dimethylthiophene: Lacks the carbonyl groups, making it less reactive in certain chemical reactions.
3,4-Dimethylthiophene: Similar structure but without the carbonyl groups, leading to different reactivity and applications.
2,5-Dimethyl-3-furoic acid: Contains a furan ring instead of a thiophene ring, resulting in different chemical properties and uses.
The uniqueness of 2,5-Thiophenedione, 3,4-dimethyl- lies in its combination of carbonyl and methyl groups, which confer distinct reactivity and versatility in various applications .
Propiedades
Número CAS |
10547-83-8 |
|---|---|
Fórmula molecular |
C6H6O2S |
Peso molecular |
142.18 g/mol |
Nombre IUPAC |
3,4-dimethylthiophene-2,5-dione |
InChI |
InChI=1S/C6H6O2S/c1-3-4(2)6(8)9-5(3)7/h1-2H3 |
Clave InChI |
QINKKBMLWVZGGQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)SC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


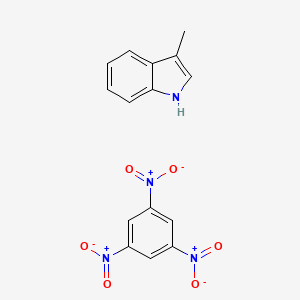
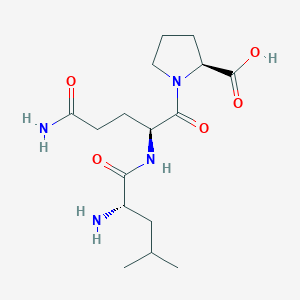
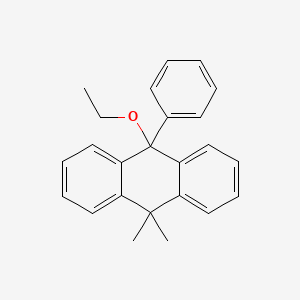
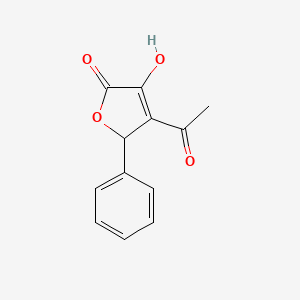
![Methyl(phenyl)bis[(propan-2-yl)oxy]silane](/img/structure/B14714213.png)

![3-[(4-Methoxy-2-nitrophenyl)sulfanyl]oxolane-2,5-dione](/img/structure/B14714224.png)
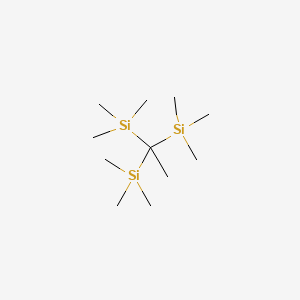
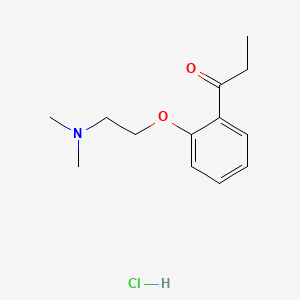
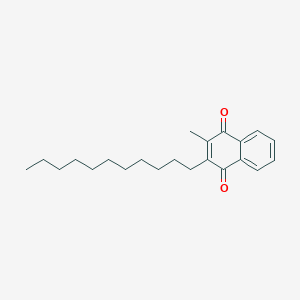
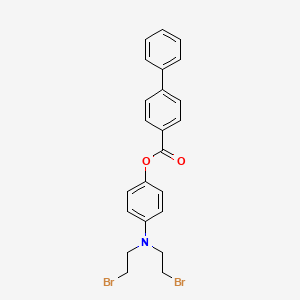

![Phenol, 3-[(phenylimino)methyl]-](/img/structure/B14714276.png)
